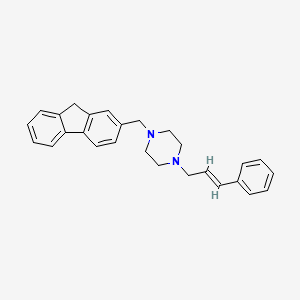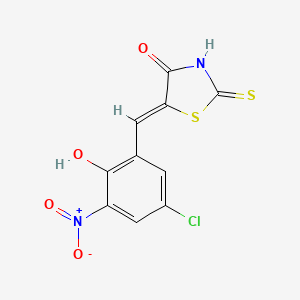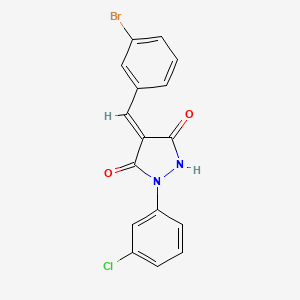
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as DMDB, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMDB belongs to the benzofuran family of compounds and has been found to exhibit unique properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has also been found to interact with the sigma-1 receptor, which is involved in various cellular processes including neuroprotection and inflammation.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have antioxidant, anti-inflammatory, and antitumor activity. It has also been found to modulate the activity of certain ion channels, which could make it a potential treatment for conditions such as epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a relatively simple chemical structure, which makes it easier to study than some other natural compounds. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of research is its potential as an antitumor agent. Studies have shown that it can inhibit the growth of certain types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to understand its mechanism of action and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2,3-dimethylphenylamine and 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and cyclization to form the benzofuran ring. The final product is obtained through carboxylation of the amine group.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide can protect against oxidative stress and reduce inflammation in the brain, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-5-4-6-16(13(11)3)19-18(20)14-7-8-17-15(10-14)9-12(2)21-17/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIELEGDUYOKVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5966727.png)
![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)
![2-({5-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5966744.png)
![N-(4-chlorophenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5966755.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)

![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B5966778.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)
